Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate

Description

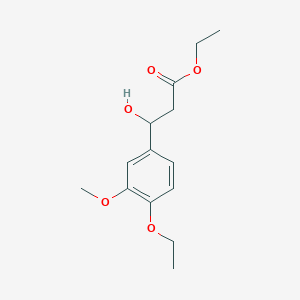

Ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively. The compound’s structure includes a hydroxyl group (-OH) at the β-position of the propanoate chain, which confers stereochemical complexity and influences its physicochemical and biological properties. This compound is synthesized via multi-step organic reactions, often involving condensation and reduction steps, as seen in lignin model compound syntheses .

Properties

Molecular Formula |

C14H20O5 |

|---|---|

Molecular Weight |

268.30 g/mol |

IUPAC Name |

ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C14H20O5/c1-4-18-12-7-6-10(8-13(12)17-3)11(15)9-14(16)19-5-2/h6-8,11,15H,4-5,9H2,1-3H3 |

InChI Key |

JWYUQZPCMRVQRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 4-ethoxy-3-methoxybenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 4-ethoxy-3-methoxybenzoic acid.

Reduction: Formation of 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with receptors. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Solubility and Stability

Stereochemical Analysis

The absolute configuration of β-hydroxy esters is often confirmed using Mosher’s ester derivatization:

- Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate: ¹H/¹⁹F-NMR of (R)-MTPA esters revealed shielded methoxy protons (3.43–3.49 ppm) and deshielded CF₃ groups (−71.29 to −71.49 ppm), confirming (S)-configuration .

- This compound: Stereochemistry remains unconfirmed in available data, though similar methods could apply .

Biological Activity

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy and methoxy substitution on the aromatic ring. This configuration may influence its interaction with biological targets.

Biological Activities

1. Antioxidant Activity:

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which is critical in neutralizing free radicals.

2. Anti-inflammatory Effects:

Studies have shown that this compound can modulate inflammatory pathways. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines, thus potentially reducing inflammation in various models of disease.

3. Anticancer Potential:

Recent investigations into related compounds suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.

- Gene Expression Modulation: The compound can alter the expression levels of genes associated with oxidative stress responses and apoptosis, enhancing cellular defense mechanisms against oxidative damage.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant (Table 1).

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Case Study 2: Anticancer Activity in Breast Cancer Cells

In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined through MTT assays (Table 2).

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.